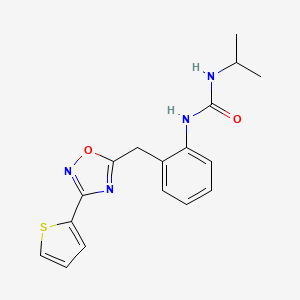

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a urea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the urea moiety through the reaction of an isocyanate with an amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The urea moiety can participate in nucleophilic substitution reactions

Activité Biologique

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural motif combining a thiophene ring and an oxadiazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2S, with a molecular weight of 342.41 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O2S |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C17H18N4O2S/c1... |

Anticancer Potential

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds containing the oxadiazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound (97) | T-47D (Breast) | 90.47% |

| Compound (97) | SR (Leukemia) | 81.58% |

| Compound (97) | SK-MEL-5 (Melanoma) | 84.32% |

| Compound (97) | MDA-MB-468 (Breast) | 84.83% |

These results indicate that the compound exhibits high potency against multiple cancer types, suggesting its potential as a lead candidate for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies have indicated that this compound can interact with specific targets such as epidermal growth factor receptor (EGFR), Src kinase, and interleukin pathways.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiophene and oxadiazole rings can significantly influence the biological activity of the compound. For example, substituents on the phenyl ring have been shown to enhance binding affinity and improve anticancer efficacy.

Figure 1: Proposed SAR for Oxadiazole Derivatives

SAR Diagram

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study found that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

- In Vivo Studies : Animal models treated with derivatives of this compound showed significant tumor regression compared to control groups, indicating promising therapeutic potential .

Applications De Recherche Scientifique

Structure and Composition

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is characterized by the following structural features:

- Molecular Formula : C15H18N4OS

- Molecular Weight : 306.39 g/mol

- Key Functional Groups : Urea group, thiophene ring, and oxadiazole moiety.

Anticancer Activity

Recent studies have indicated that compounds containing urea and thiophene structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of urea have been synthesized and tested for their ability to inhibit cell growth in lung (A549), colon (HCT-116), and prostate (PC-3) cancer cells. The presence of the thiophene and oxadiazole groups enhances the anticancer activity by inducing apoptosis and disrupting cell cycle progression .

Case Study: Antiproliferative Effects

A series of urea derivatives were evaluated for their anticancer properties. The compound with the most potent activity showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Urease Inhibition

Urease inhibitors are vital in managing conditions such as kidney stones and urinary tract infections. The thiourea moiety has been recognized for its urease inhibitory properties. Compounds similar to this compound have been shown to effectively inhibit urease activity, thus preventing the formation of struvite stones in the urinary tract .

Antimicrobial Activity

Compounds featuring thiophene rings are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria. This property makes them candidates for developing new antibiotics .

Anti-inflammatory Properties

There is emerging evidence that compounds with urea and thiophene structures possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential therapeutic agents for inflammatory diseases .

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; disrupts cell cycle | Significant antiproliferative effects noted |

| Urease Inhibition | Binds active site of urease | Effective in preventing struvite stone formation |

| Antimicrobial | Inhibits bacterial growth | Effective against multiple bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Potential therapeutic agent for inflammatory diseases |

Propriétés

IUPAC Name |

1-propan-2-yl-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11(2)18-17(22)19-13-7-4-3-6-12(13)10-15-20-16(21-23-15)14-8-5-9-24-14/h3-9,11H,10H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWCNNVGSVNDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.